

Application Note: Precision Protein Labeling with FAM-DBCO (6-Isomer)

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Compound of Interest

Compound Name: *FAM DBCO, 6-isomer*

Cat. No.: *B1192681*

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Abstract & Introduction

This guide details the protocol for labeling azide-functionalized proteins using FAM-DBCO, 6-isomer. Unlike standard amine-reactive labeling (e.g., NHS-esters) which targets random lysine residues, this protocol utilizes Bioorthogonal Chemistry (SPAAC).[1] The reaction between the Dibenzocyclooctyne (DBCO) group on the fluorophore and an Azide group on the protein is highly specific, copper-free, and biocompatible.[1][2]

Why the 6-Isomer? Commercially available Carboxyfluorescein (FAM) is often a mixture of 5- and 6-isomers.[1] For high-precision assays, particularly those involving HPLC or LC-MS downstream analysis, the single 6-isomer is preferred.[1] It eliminates peak splitting caused by isomeric mixtures, ensuring a single, defined retention time and reproducible spectral properties.[1]

Key Chemical Properties

Property	Value	Notes
Molecule Name	5(6)-Carboxyfluorescein-DBCO (Pure 6-isomer)	
Molecular Weight	~676.71 g/mol	Varies slightly with linker length (e.g., PEG4)
Excitation Max	492 - 495 nm	pH > 7.0
Emission Max	517 - 520 nm	Green Fluorescence
Extinction Coeff. ^{[1][3][4][5][6][7][8][9]} ()	~75,000	At 492 nm
Solubility	DMSO, DMF	Hydrophobic core; requires organic co-solvent
Reactivity	Azide (-)	Copper-free Click Chemistry

Pre-Labeling Considerations (Prerequisites)

Critical Requirement: Your target protein must contain an Azide group.^[1] FAM-DBCO will not react with native proteins.^[1]

- Option A (Chemical): React protein Lysines with Azide-PEG4-NHS Ester to introduce surface azides.^[1]
- Option B (Enzymatic): Use Sortase A or Lipoic Acid Ligase to attach azides to specific tags.^[1]
- Option C (Metabolic): Incorporate Azidohomoalanine (AHA) or GalNAz during protein expression.^[1]

Experimental Protocol

Phase 1: Preparation of Stock Solutions

Materials:

- FAM-DBCO, 6-isomer (lyophilized)[1]
- Anhydrous DMSO or DMF
- Azide-labeled Protein (in PBS, pH 7.4)
- Desalting Columns (e.g., Zeba Spin, 7K MWCO)[1]

Step-by-Step:

- Equilibrate: Allow the FAM-DBCO vial to warm to room temperature (RT) before opening to prevent condensation.
- Dissolve: Add anhydrous DMSO to the FAM-DBCO vial to create a 10 mM stock solution.

- Calculation: For 1 mg of FAM-DBCO (MW ~676.7), add ~147

µL DMSO.[1]

- Storage: Aliquot and store at -20°C, protected from light. Stable for 1 month.

Phase 2: The Click Reaction (SPAAC)

Logic: DBCO reacts with Azides via a strain-promoted cycloaddition.[1][2] The reaction is slower than Cu-catalyzed click but requires no toxic copper.[1] We use a molar excess of dye to drive the reaction to completion.

- Protein Buffer Exchange: Ensure protein is in an Azide-free buffer (PBS, HEPES, or Tris, pH 7.2–7.5).[1]
 - Warning: Do NOT use buffers containing Sodium Azide () as a preservative; it will quench the DBCO reagent immediately.[1]
- Calculations: Aim for a 1.5x to 3x molar excess of FAM-DBCO over the Azide groups on the protein.

- Example: If labeling 100

L of 50

M IgG (assume 4 azides/IgG = 200

M azide sites), add 300-600

M final concentration of FAM-DBCO.[1]
- Mixing: Add the required volume of FAM-DBCO stock to the protein solution.
 - Solvent Limit: Keep final DMSO concentration < 10% (ideally < 5%) to prevent protein denaturation.[1]
- Incubation:
 - Standard: Incubate for 4 hours at Room Temperature or Overnight at 4°C.
 - Light Protection: Wrap tubes in aluminum foil.

Phase 3: Purification

Unreacted FAM-DBCO must be removed to prevent high background fluorescence.[1]

- Desalting: Use a pre-equilibrated Size Exclusion Chromatography (SEC) spin column (e.g., PD-10 or Zeba).[1]
 - Load: Apply reaction mixture to the center of the resin bed.
 - Spin: Centrifuge according to manufacturer instructions (usually 1000 x g for 2 mins).
- Dialysis (Alternative): Dialyze against 1L PBS at 4°C with 3 buffer changes over 24 hours.

Degree of Labeling (DOL) Analysis

To validate the experiment, you must quantify how many FAM molecules attached to each protein.[1]

Measurements: Using a UV-Vis Spectrophotometer (Nanodrop or Cuvette), measure absorbance at:

- 280 nm (): Protein maximum.[\[1\]](#)[\[10\]](#)
- 495 nm (): FAM maximum.[\[1\]](#)

Constants:

- : Extinction coefficient of protein (e.g., IgG ~210,000).[\[1\]](#)
- : Extinction coefficient of FAM (~75,000).[\[1\]](#)
- : Correction Factor for FAM absorbance at 280 nm (Typically 0.17).[\[1\]](#)

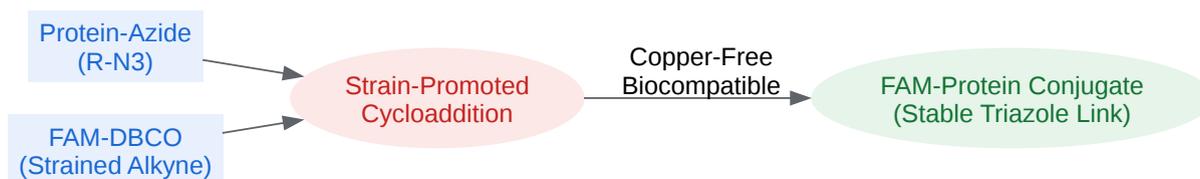
Formulas:

- Correct Protein Absorbance:
[\[1\]](#)
- Calculate Molar Concentrations:
[\[1\]](#)
- Calculate DOL:
[\[1\]](#)[\[10\]](#)

Visualizing the Workflow

Diagram 1: SPAAC Reaction Mechanism

The core chemistry: The strained alkyne (DBCO) snaps shut on the azide to form a stable triazole ring.[1]

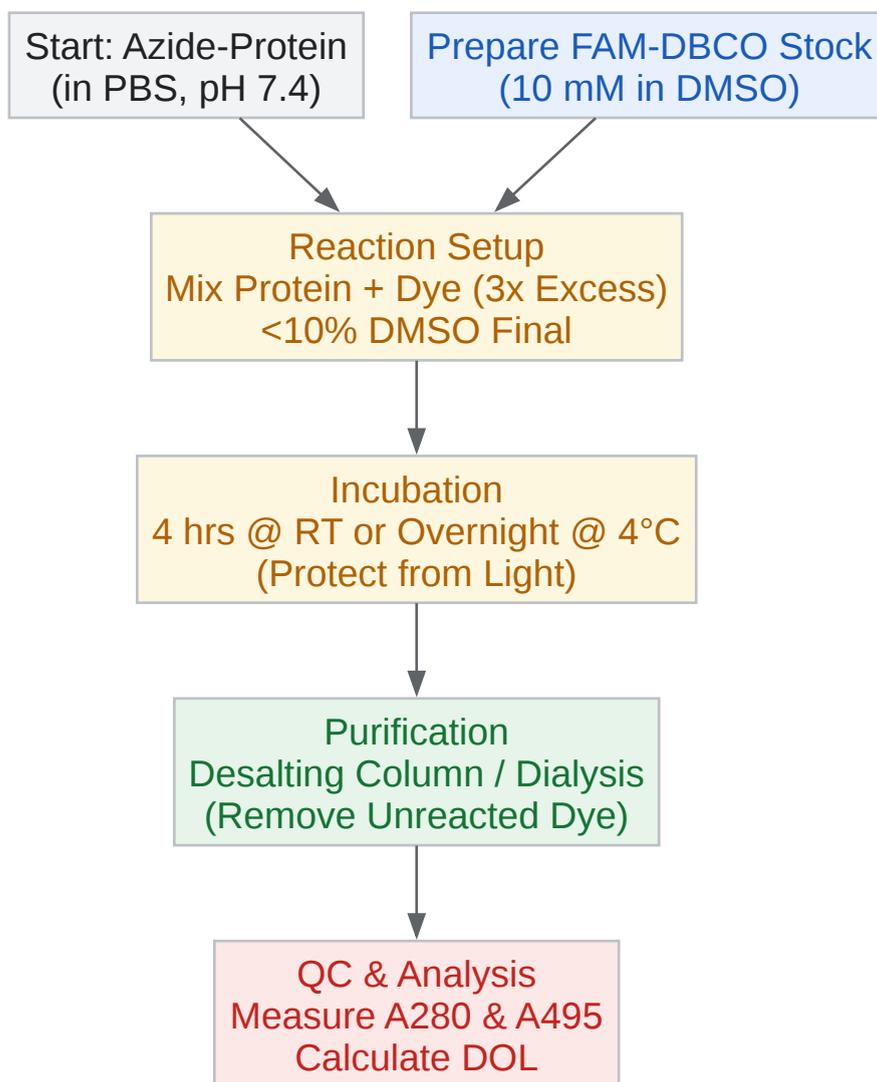


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Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) mechanism fusing FAM-DBCO to an Azide-tagged protein.[1][6]

Diagram 2: Experimental Workflow

The logical flow from stock preparation to final analysis.[11]



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Caption: Step-by-step workflow for labeling Azide-functionalized proteins with FAM-DBCO.

Troubleshooting & Optimization

Issue	Possible Cause	Solution
Low DOL (< 0.5)	Sodium Azide in buffer	Critical: Ensure starting buffer is azide-free.[1][7] Dialyze if necessary.[1][7]
Steric Hindrance	Increase linker length (use FAM-PEG4-DBCO) or increase reaction time (Overnight).	
Oxidized DBCO	DBCO is sensitive to oxidation. [2] Use fresh stock or store under inert gas ().[1]	
Precipitation	High DMSO conc.[1]	Keep DMSO < 5% v/v. Add dye slowly while vortexing.[1]
Over-labeling	Hydrophobic dyes can aggregate.[1] Lower the molar excess (e.g., use 1.5x).	
High Background	Incomplete Purification	Perform a second desalting step or use dialysis.

References

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